molecular formula C25H41NO3S B152524 AGGC CAS No. 139332-94-8

AGGC

Número de catálogo: B152524
Número CAS: 139332-94-8
Peso molecular: 435.7 g/mol
Clave InChI: PKFBJSDMCRJYDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-acetyl-s-geranylgeranyl-l-cysteine is a diterpenoid.

Aplicaciones Científicas De Investigación

Key Applications

  • Cancer Research
    • AGGC has been studied for its potential to inhibit the growth of cancer cells by interfering with the post-translational modifications of proteins that are critical for tumor progression.
    • Mechanism : By blocking the methylation of geranylgeranylated proteins, this compound disrupts signaling pathways that are often hijacked by cancer cells to promote survival and proliferation.
  • Immunology
    • In neutrophils, this compound inhibits β2 integrin-mediated actin polymerization, which is essential for immune cell migration and function.
    • This inhibition can potentially modulate inflammatory responses, making this compound a candidate for therapies targeting autoimmune diseases or chronic inflammation .
  • Neurobiology
    • This compound may influence neurobiological pathways through its action on protein methylation, which is critical in neuronal signaling and plasticity.
    • Research indicates that alterations in protein methylation can affect cognitive functions and may have implications in neurodegenerative diseases.

Table 1: Summary of this compound's Mechanistic Actions

ActionDescriptionReferences
Methyltransferase InhibitionInhibits carboxyl methylation of geranylgeranylated proteins
Actin Polymerization InhibitionBlocks β2 integrin-induced actin polymerization in neutrophils
Signal Transduction ModulationAffects receptor-mediated signal transduction pathways

Table 2: Case Studies Involving this compound

StudyFocus AreaKey FindingsReference
Molony et al. (1996)ImmunologyDemonstrated that this compound inhibits β2 integrin-induced actin polymerization without affecting Ca2+ signaling
Regazzi et al. (1995)NeurobiologyFound that this compound mimics Rab3A action, inducing insulin release from HIT-T15 cells
Philips et al. (1993)Cancer ResearchShowed that this compound blocks methyl esterification of Ras-related proteins during signal transduction

Propiedades

IUPAC Name

2-acetamido-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBJSDMCRJYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274353
Record name N-Acetyl-S-geranylgeranyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139332-94-8
Record name N-Acetyl-S-geranylgeranyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-S-geranylgeranyl-L-cysteine
Reactant of Route 2
N-Acetyl-S-geranylgeranyl-L-cysteine
Reactant of Route 3
N-Acetyl-S-geranylgeranyl-L-cysteine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-S-geranylgeranyl-L-cysteine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-S-geranylgeranyl-L-cysteine
Reactant of Route 6
N-Acetyl-S-geranylgeranyl-L-cysteine
Customer
Q & A

Q1: What is the primary mechanism of action of N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC)?

A1: this compound acts as an inhibitor of isoprenylcysteine-O-carboxyl methyltransferase (ICMT). [, , , , , , , , ] ICMT is an enzyme that catalyzes the methylation of isoprenylated proteins, a crucial post-translational modification for the localization and function of many signaling proteins, including small GTPases like RhoA and Ras. [, , , , , ]

Q2: How does this compound affect RhoA signaling?

A2: this compound inhibits the carboxyl methylation of RhoA, leading to decreased RhoA activity and membrane association. [, ] This, in turn, disrupts the organization of intercellular junctions, such as VE-cadherin and β-catenin, ultimately modulating endothelial monolayer permeability. []

Q3: Does this compound affect other small GTPases besides RhoA?

A3: While this compound primarily affects geranylgeranylated proteins like RhoA, research indicates it can also impact Ras methylation and activity. [] This effect on Ras subsequently influences downstream signaling pathways involving Akt and ERK1/2, ultimately affecting endothelial cell apoptosis. [] Additionally, studies in neutrophils suggest that this compound can influence Cdc42 activity, which participates in the oxidative response alongside Rac2. []

Q4: How does the activity of this compound compare to N-Acetyl-S-farnesyl-L-cysteine (AFC)?

A4: Both this compound and AFC inhibit ICMT, but they exhibit different selectivity profiles. This compound preferentially targets geranylgeranylated proteins, while AFC shows a higher affinity for farnesylated proteins. [, , ] This difference is evident in their effects on endothelial cells; this compound primarily affects RhoA, while AFC has a more pronounced impact on Ras. [, , ] In neutrophils, this compound demonstrates significantly higher potency in inhibiting β2 integrin-induced actin polymerization compared to AFC. []

Q5: What are the physiological effects of this compound treatment in cellular and animal models?

A5: Studies have shown that this compound inhibits vasoconstriction in both animal and human arteries, suggesting a potential role in regulating vascular tone. [] In rat aortic rings, this compound inhibits contractions induced by norepinephrine, potassium chloride, and sodium fluoride, indicating a complex action on calcium channels and G protein-dependent pathways. [] Furthermore, this compound exhibits protective effects against lung edema induced by a non-inflammatory edemagenic agent in an adenosine deaminase inhibitor-dependent manner. []

Q6: Has this compound been tested in clinical trials?

A6: The provided research papers do not mention any clinical trials involving this compound. Most of the findings stem from in vitro cell-based assays and in vivo animal models. Further research, including clinical trials, is needed to evaluate the therapeutic potential and safety profile of this compound in humans.

Q7: What are the implications of ICMT inhibition by this compound on tumor necrosis factor-α (TNF-α) signaling?

A7: this compound has been shown to inhibit the TNF-α stimulation of VCAM-1 (vascular cell adhesion molecule-1) mRNA expression in endothelial cells without affecting ICAM-1 (intercellular adhesion molecule-1). [] This effect is attributed to the inhibition of reactive oxygen species generation by TNF-α, suggesting ICMT's involvement in redox-sensitive signaling pathways related to inflammation. []

Q8: What is the significance of identifying an isoprenylated cysteine methyl ester hydrolase activity?

A8: Research has identified an esterase activity in bovine rod outer segment membranes that can hydrolyze isoprenylated cysteine methyl esters like this compound. [] This finding suggests the existence of a potential mechanism for reversing the carboxyl methylation of isoprenylated proteins, potentially adding another layer of regulation to this crucial post-translational modification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.